

Cross-validation of Eleven-Nineteen-Leukemia Protein IN-2's anti-leukemic activity

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Compound of Interest

Compound Name: *Eleven-Nineteen-Leukemia Protein IN-2*
Cat. No.: *B12407353*

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Comparative Analysis of ENL Inhibitors for Anti-Leukemic Activity

A comprehensive guide for researchers and drug development professionals on the cross-validation of Eleven-Nineteen-Leukemia (ENL) protein inhibitors, with a focus on ENL IN-2 and its alternatives.

The Eleven-Nineteen-Leukemia (ENL) protein, a critical component of the super elongation complex (SEC), has emerged as a promising therapeutic target in acute myeloid leukemia (AML), particularly in cases with MLL rearrangements. ENL functions as a histone acetylation reader through its YEATS domain, playing a pivotal role in regulating the transcription of key oncogenes. This guide provides a comparative analysis of the anti-leukemic activity of a specific inhibitor, **Eleven-Nineteen-Leukemia Protein IN-2**, alongside other notable ENL inhibitors. The data presented is intended to aid researchers in evaluating and selecting appropriate compounds for further investigation.

Quantitative Comparison of ENL Inhibitors

The following tables summarize the in vitro and in vivo efficacy of ENL IN-2 and its key competitors.

Table 1: In Vitro Inhibitory Activity of ENL Inhibitors

Inhibitor	Target	IC50 (nM)	Cell Line	Cell Growth Inhibition IC50 (μM)	Reference
ENL IN-2	ENL	10.7	MOLM-13	37.9	[1]
SR-0813	ENL/AF9 YEATS Domain	25	MV4;11	Not explicitly stated, but growth inhibition observed at 1 μM and 10 μM	[2][3]
MOLM-13	Growth inhibition observed	[2][3]			
OCI/AML-2	Growth inhibition observed	[2][3]			
HB11;19	Growth inhibition observed	[2][3]			
TDI-11055	ENL/AF9 YEATS Domain	120 (TR-FRET)	MV4;11	0.10 (8-day viability)	[4]
OCI-AML3	Not explicitly stated, but profound inhibitory effects observed	[4]			
SGC-iMLLT	MLLT1/3-Histone Interaction	260	MLL-AF4 driven leukemia cells	Strong inhibition observed	[5]

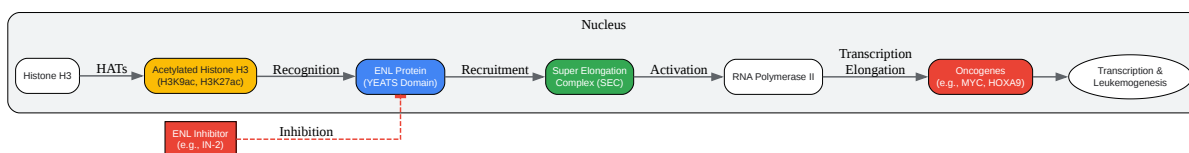
Compound 7	ENL YEATS Domain	<100	Leukemia cells	Growth suppression observed	[6]
Compound 11	ENL YEATS Domain	<100	Not specified	Not specified	[6]
Compound 24	ENL YEATS Domain	<100	Not specified	Not specified	[6]

Table 2: In Vivo Anti-Leukemic Activity of ENL Inhibitors

Inhibitor	Xenograft Model	Dosing Regimen	Key Outcomes	Reference
TDI-11055	Cell line- and patient-derived xenograft models of MLL-rearranged and NPM1-mutated AML	Oral dosing	Blocks disease progression, reduces leukemia growth, and prolongs survival.	[1] [4] [7]
SGC-iMLLT	MV4;11 xenograft model	100 mg/kg daily	Significantly inhibited tumor growth over 20 days.	[5]
SR-0813	Not evaluated in vivo	N/A	Rapidly metabolized by mouse liver microsomes, prohibiting in vivo studies.	[2] [3]

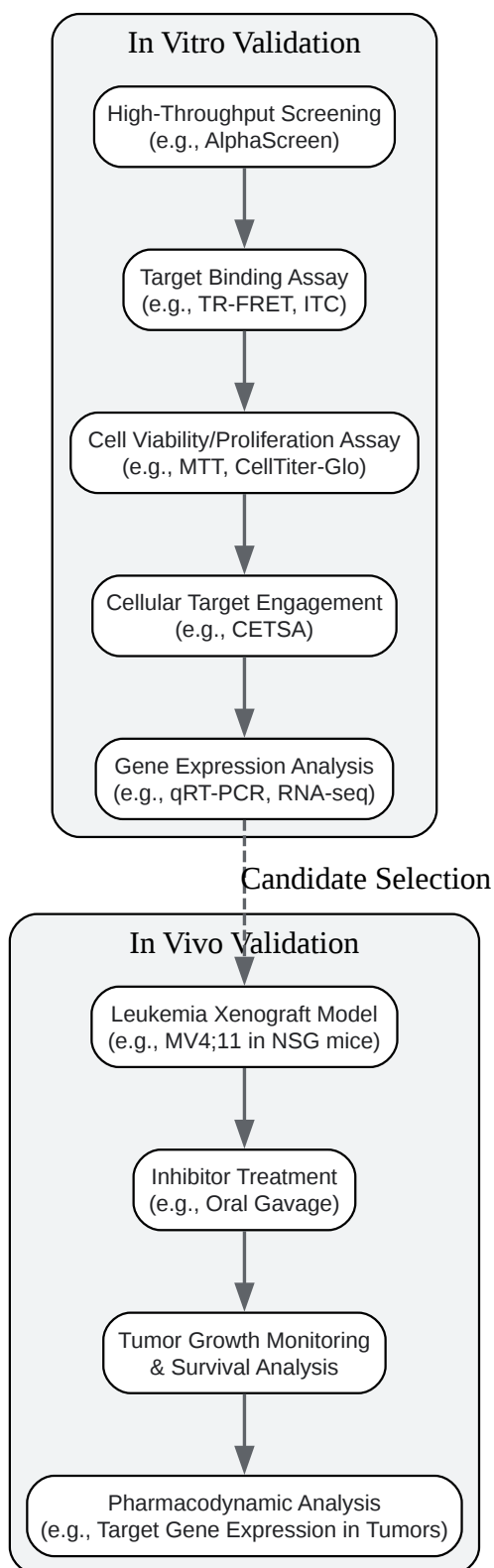
Signaling Pathways and Experimental Workflows

Visual representations of the ENL signaling pathway and common experimental workflows for inhibitor validation are provided below.



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Caption: ENL Signaling Pathway in Leukemia.



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